2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol
Overview
Description
2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol, also known as BIIP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a pyrimidine derivative that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In
Mechanism of Action
The exact mechanism of action of 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This results in the suppression of tumor growth and the inhibition of viral replication.
Biochemical and Physiological Effects:
2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis, or programmed cell death, which leads to the suppression of tumor growth. Additionally, it has been shown to inhibit the activity of certain enzymes involved in angiogenesis, the process by which tumors develop their own blood supply. In viral infections, 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol has been shown to inhibit viral replication by targeting specific enzymes involved in the replication process.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol is its ease of synthesis, making it readily available for scientific research purposes. Additionally, it has shown promising results in various studies, making it a potential candidate for further research and development. However, one of the limitations of 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol is its specificity, as it only targets certain enzymes and may not be effective against all types of cancer or viral infections.
Future Directions
There are several future directions for the study of 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol. One potential area of research is the development of more potent analogs of 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol that may have increased specificity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol and its potential applications in various fields. Other areas of research may include the development of 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol-based diagnostic tools and the exploration of its potential use in combination with other drugs for cancer and viral treatment.
In conclusion, 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol, or 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol, is a promising compound that has shown potential in various fields of scientific research. Its ease of synthesis, specificity, and promising results make it a potential candidate for further research and development. Further studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, it has been studied for its potential use as an antiviral agent, specifically against the hepatitis C virus. In molecular biology, 2-amino-6-(benzylamino)-5-iodo-4-pyrimidinol has been used as a tool for DNA sequencing due to its ability to selectively bind to specific nucleotides.
properties
IUPAC Name |
2-amino-4-(benzylamino)-5-iodo-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN4O/c12-8-9(15-11(13)16-10(8)17)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOQTHSUGBTZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)NC(=N2)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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